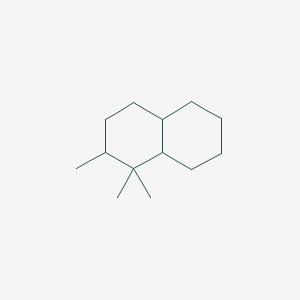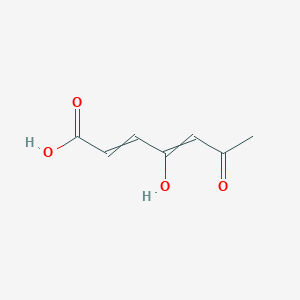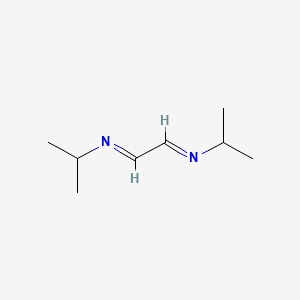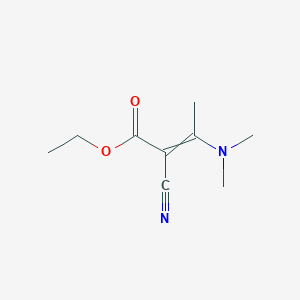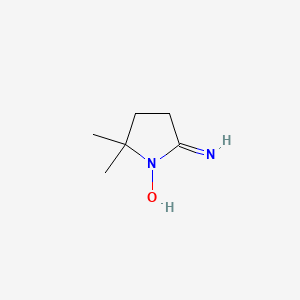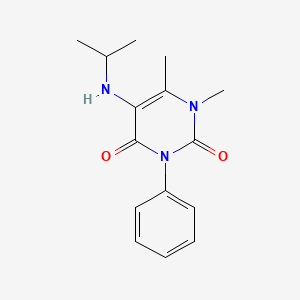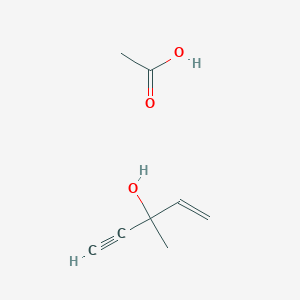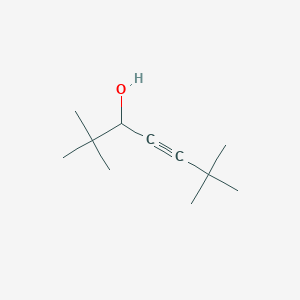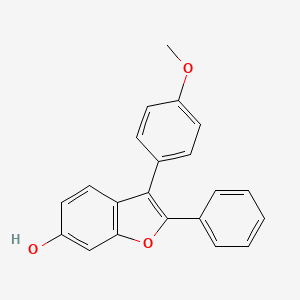
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is an organic compound that belongs to the class of benzofurans Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methoxyphenyl group at the third position, a phenyl group at the second position, and a hydroxyl group at the sixth position of the benzofuran ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction conditions typically include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Another method involves the Friedel-Crafts acylation followed by cyclization. In this approach, an acyl chloride reacts with a benzene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate undergoes cyclization to form the benzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above-mentioned synthetic routes to achieve higher yields and purity. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure cost-effectiveness and environmental compliance.
化学反应分析
Types of Reactions
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a dihydro derivative.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Coupling Reactions: Formation of more complex aromatic compounds.
科学研究应用
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of materials with specific electronic or optical properties.
作用机制
The mechanism of action of 3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The methoxyphenyl and phenyl groups can interact with hydrophobic regions of proteins or cell membranes, affecting their activity. The compound may also modulate enzyme activity or receptor binding, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran: Lacks the hydroxyl group at the sixth position.
2-Phenyl-1-benzofuran: Lacks both the methoxyphenyl and hydroxyl groups.
3-(4-Methoxyphenyl)-1-benzofuran-6-ol: Lacks the phenyl group at the second position.
Uniqueness
3-(4-Methoxyphenyl)-2-phenyl-1-benzofuran-6-ol is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the methoxyphenyl group enhances its lipophilicity, while the hydroxyl group allows for hydrogen bonding, making it a versatile compound for various applications .
属性
CAS 编号 |
25433-74-3 |
|---|---|
分子式 |
C21H16O3 |
分子量 |
316.3 g/mol |
IUPAC 名称 |
3-(4-methoxyphenyl)-2-phenyl-1-benzofuran-6-ol |
InChI |
InChI=1S/C21H16O3/c1-23-17-10-7-14(8-11-17)20-18-12-9-16(22)13-19(18)24-21(20)15-5-3-2-4-6-15/h2-13,22H,1H3 |
InChI 键 |
XRVCCRVWWKVKKQ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


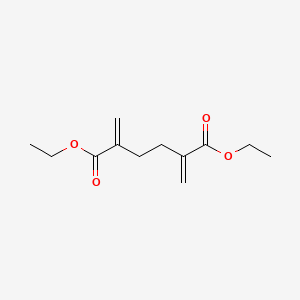
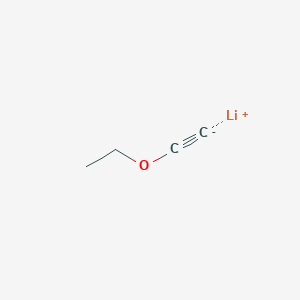
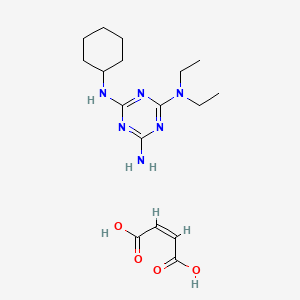
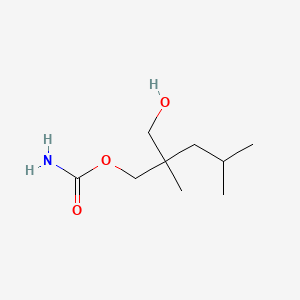
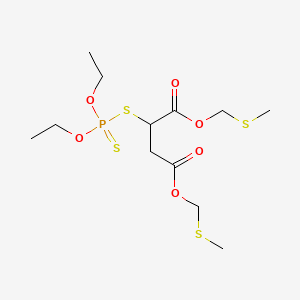
![[2,4-dimethyl-2-(prop-2-ynylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14685470.png)
